molecular formula C15H16BNO2S B13655342 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile

Cat. No.: B13655342
M. Wt: 285.2 g/mol
InChI Key: VNGNOYGVVCQAMV-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile is an organic compound that features a benzo[b]thiophene core substituted with a dioxaborolane group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile typically involves the borylation of benzo[b]thiophene derivatives. One common method is the palladium-catalyzed borylation of 6-bromo-benzo[b]thiophene-2-carbonitrile using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under inert atmosphere conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as ensuring the process is economically viable and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Oxidizing agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

    Biaryl compounds: From Suzuki-Miyaura coupling.

    Boronic acids: From oxidation of the boronic ester.

    Substituted benzo[b]thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile largely depends on the specific chemical reactions it undergoes. For example, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the boronic ester and an aryl or vinyl halide . The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile is unique due to its combination of a benzo[b]thiophene core with both a dioxaborolane and a carbonitrile group. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis and materials science.

Properties

Molecular Formula

C15H16BNO2S

Molecular Weight

285.2 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzothiophene-2-carbonitrile

InChI

InChI=1S/C15H16BNO2S/c1-14(2)15(3,4)19-16(18-14)11-6-5-10-7-12(9-17)20-13(10)8-11/h5-8H,1-4H3

InChI Key

VNGNOYGVVCQAMV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(S3)C#N

Origin of Product

United States

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